

1-(Trifluoroacetyl)imidazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(Trifluoroacetyl)imidazole**

Cat. No.: **B074255**

[Get Quote](#)

An In-depth Technical Guide to **1-(Trifluoroacetyl)imidazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **1-(Trifluoroacetyl)imidazole** (TFAI). A highly reactive compound, TFAI serves as a potent trifluoroacetylating agent, finding significant use in organic synthesis and analytical chemistry.

Core Chemical and Physical Properties

1-(Trifluoroacetyl)imidazole is a colorless to light yellow liquid.^[1] It is sensitive to moisture and heat, necessitating storage under an inert atmosphere at refrigerated temperatures (2-8°C).^{[2][3]} The compound is soluble in most common organic solvents, such as ether and tetrahydrofuran (THF), but reacts with water.^{[2][3]}

Property	Value
CAS Number	1546-79-8[1]
Molecular Formula	C5H3F3N2O[2]
Molecular Weight	164.09 g/mol [1][2]
Boiling Point	137 °C (lit.)[2][3]; 45-46 °C / 14 mmHg (lit.)[4][5]
Density	1.442 g/mL at 25 °C (lit.)[2][3]
Refractive Index	n20/D 1.424 (lit.)[2][3]
Flash Point	44 °C (111.2 °F) - closed cup[5][6]
pKa (Predicted)	0.78 ± 0.10[2][3]

Reactivity and Applications

The reactivity of **1-(Trifluoroacetyl)imidazole** stems from the presence of the trifluoroacetyl group. The three highly electronegative fluorine atoms create a strong electron-withdrawing effect, which significantly increases the electrophilicity of the carbonyl carbon.[7] This makes the molecule highly susceptible to nucleophilic attack and an efficient reagent for transferring the trifluoroacetyl group.[7]

Key applications include:

- Derivatizing Agent: TFAI is extensively used as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[6][7] It readily reacts with polar functional groups like amines and hydroxyls, increasing the volatility of the analytes.[7] Notable examples include the derivatization of amino acids, nucleosides, and degradation products of chemical warfare agents like mustard gas.[6][7][8]
- Organic Synthesis: In synthetic organic chemistry, the trifluoroacetyl group can be used as a protecting group for amines, alcohols, and thiols.[7] The stability of this group under certain conditions and its facile removal under others make it a versatile tool for chemists.[7]
- Pharmaceutical and Agrochemical Development: TFAI serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antifungal agents.[4] It

is also utilized in the formulation of agrochemicals to enhance the efficacy and stability of pesticides and herbicides.^[4]

Experimental Protocols

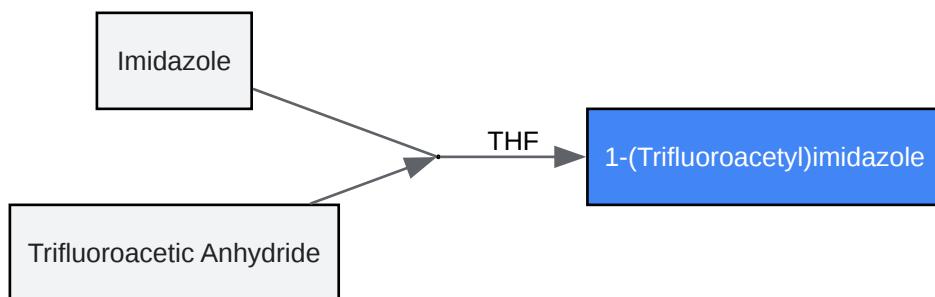
Synthesis of 1-(Trifluoroacetyl)imidazole

Two common methods for the laboratory-scale synthesis of **1-(Trifluoroacetyl)imidazole** are described below. All operations should be conducted in a well-ventilated fume hood using dry glassware and solvents.

Method 1: From Imidazole and Trifluoroacetic Anhydride^{[2][3]}

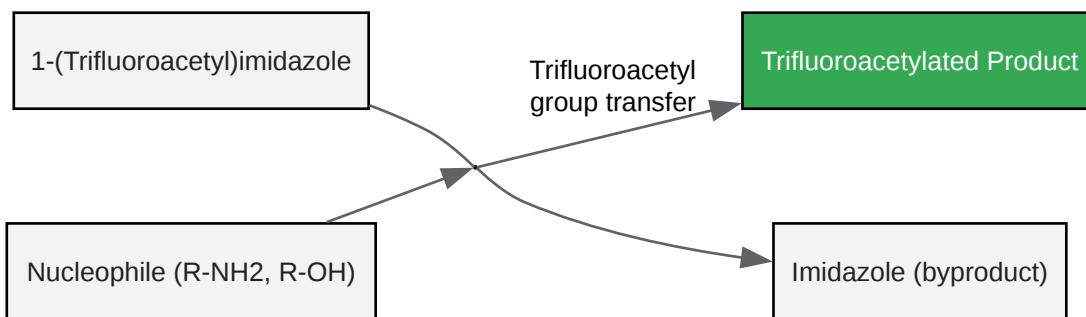
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 25.8 g of imidazole in 120 mL of anhydrous tetrahydrofuran (THF).
- **Addition of Reagent:** Cool the solution in an ice bath. Slowly add 39.9 g of trifluoroacetic anhydride dissolved in 50 mL of anhydrous THF dropwise to the cooled imidazole solution with continuous stirring.
- **Reaction and Workup:** After the addition is complete, allow the reaction mixture to stir and warm to room temperature.
- **Isolation:** Filter the resulting mixture to remove any solid byproducts. Remove the solvent from the filtrate under reduced pressure.
- **Purification:** Purify the crude product by distillation to yield **1-(Trifluoroacetyl)imidazole**. A yield of 24.8 g has been reported for this method.^{[2][3]}

Method 2: From N,N'-Carbonyldiimidazole and Trifluoroacetic Acid^{[2][3]}

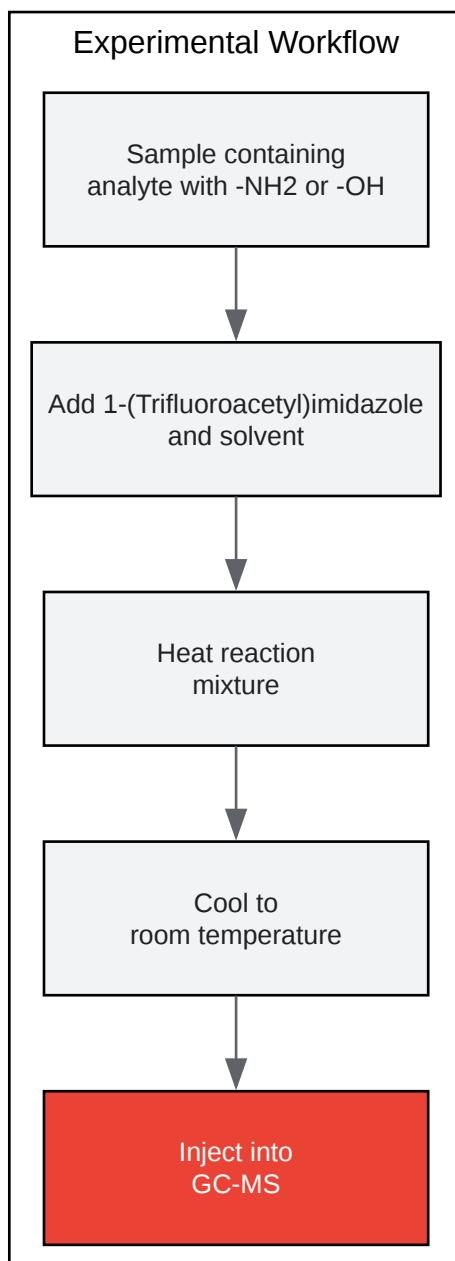

- **Reaction Setup:** Dissolve 20.5 g of N,N'-Carbonyldiimidazole in 100 mL of anhydrous THF in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.
- **Addition of Reagent:** Add 28.8 g of trifluoroacetic acid dissolved in 80 mL of anhydrous THF dropwise to the solution.
- **Reaction and Workup:** After the addition, cool the resulting solution for several hours.

- Isolation: Remove the solvent under reduced pressure.
- Purification: Distill the filtrate to obtain the final product. A reported yield for this procedure is 14.4 g.[2][3]

Derivatization of Amines for GC-MS Analysis (General Protocol)


- Sample Preparation: Dissolve the amine-containing sample in a suitable anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane).
- Derivatization: Add an excess of **1-(Trifluoroacetyl)imidazole** to the sample solution.
- Reaction: Heat the mixture at a suitable temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization. The exact conditions may need to be optimized for the specific analyte.
- Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS for analysis.

Visualizations


[Click to download full resolution via product page](#)

Caption: Synthesis of **1-(Trifluoroacetyl)imidazole**.

[Click to download full resolution via product page](#)

Caption: General trifluoroacetylation reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS derivatization.

Spectroscopic Data

Structural elucidation and purity assessment of **1-(Trifluoroacetyl)imidazole** are typically performed using spectroscopic methods.[\[7\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum shows characteristic signals for the protons on the imidazole ring.[7]
 - ^{13}C NMR: The carbon-13 NMR spectrum provides signals for the carbonyl carbon of the trifluoroacetyl group and the carbons of the imidazole ring.[7]
 - ^{19}F NMR: Fluorine-19 NMR is particularly useful for confirming the presence of the trifluoromethyl group.[7]
- Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[1]
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[1]

Safety Information

1-(Trifluoroacetyl)imidazole is a flammable liquid and vapor.[2][9] It causes skin and serious eye irritation and may cause respiratory irritation.[2][9] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[9][10] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] It is incompatible with strong oxidizing agents and strong bases.[10][11][12] In case of fire, use carbon dioxide, dry chemical, or foam to extinguish.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Trifluoroacetyl)imidazole | C5H3F3N2O | CID 73767 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Trifluoroacetyl)imidazole | 1546-79-8 [chemicalbook.com]

- 3. 1-(Trifluoroacetyl)imidazole CAS#: 1546-79-8 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-(Trifluoroacetyl)imidazole 98 1546-79-8 [sigmaaldrich.com]
- 7. 1-(Trifluoroacetyl)imidazole | 1546-79-8 | Benchchem [benchchem.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [guidechem.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [1-(Trifluoroacetyl)imidazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074255#1-trifluoroacetyl-imidazole-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com